molecular formula C23H20N4O5 B2790281 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-86-7

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2790281
CAS No.: 1112439-86-7
M. Wt: 432.436
InChI Key: LYFOCXAZVHBZLO-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. Its structure includes a furoyl group, a piperidine ring, and a morpholine ring, making it a valuable compound in various fields such as drug synthesis and catalysis.

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves several steps. One common method includes the reaction of 1-(2-furoyl)piperidine with 4-hydroxybenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furoyl or benzoyl groups can be replaced by other functional groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The furoyl and piperidine groups allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can be compared with other piperidine derivatives, such as:

    4-(4-(Piperidin-4-yl)benzyl)morpholine: This compound has a similar structure but lacks the furoyl group, which may affect its binding affinity and specificity.

    Piperidine: A simpler structure that serves as a precursor for more complex derivatives.

    Morpholine: Another simpler structure that is often used as a solvent or intermediate in chemical synthesis.

The unique combination of the furoyl, piperidine, and morpholine groups in this compound gives it distinct properties and applications compared to these similar compounds.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions, including condensation reactions and functional group modifications. The initial synthesis may begin with the formation of the benzodioxole structure followed by the introduction of the oxadiazole and pyridazine moieties. The final product is characterized by its complex structure which can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activity

The biological activity of this compound has been assessed in several studies focusing on its pharmacological effects:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. This mechanism suggests that it may serve as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in animal models of inflammation . This activity could be beneficial for treating conditions such as arthritis or other inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.
  • Oxidative Stress Reduction : The presence of benzodioxole moieties may contribute to antioxidant activities, helping to mitigate oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study 1 : A study conducted on a series of cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at concentrations lower than those required for conventional chemotherapeutics.
  • Study 2 : In a model of bacterial infection, administration of the compound led to a significant decrease in bacterial load compared to untreated controls, highlighting its potential as an alternative antimicrobial agent .

Data Table: Biological Activities Overview

Activity TypeEffectivenessMechanism
AntimicrobialHighDisruption of cell wall synthesis
AnticancerModerate to HighInduction of apoptosis
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-2-29-17-5-3-4-16(12-17)23-24-21(32-26-23)10-11-27-22(28)9-7-18(25-27)15-6-8-19-20(13-15)31-14-30-19/h3-9,12-13H,2,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFOCXAZVHBZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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